1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a bromine atom at the 3-position and an ethanone group at the 1-position.
Preparation Methods
The synthesis of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Final Steps: The protected intermediate undergoes further reactions to introduce the ethanone group.
Chemical Reactions Analysis
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents: Typical reagents used in these reactions include N-iodosuccinimide for iodination and para-methoxybenzyl chloride for protection.
Scientific Research Applications
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a scaffold for developing new drugs, particularly as inhibitors of various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on different cell lines and its potential as an anticancer agent.
Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors, modulating their activity and affecting downstream signaling pathways.
Pathways Involved: The specific pathways affected by this compound include those related to cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
1-(3-Bromo-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone can be compared with other pyrazolopyridine derivatives:
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
1-(3-bromopyrazolo[4,3-b]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H6BrN3O/c1-5(13)12-6-3-2-4-10-7(6)8(9)11-12/h2-4H,1H3 |
InChI Key |
PEDXYHGDIAVVRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C(=N1)Br)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.